molecular formula C13H10N2O3 B11944145 alpha-(3-Nitrophenylimino)-P-cresol CAS No. 17065-00-8

alpha-(3-Nitrophenylimino)-P-cresol

Cat. No.: B11944145
CAS No.: 17065-00-8
M. Wt: 242.23 g/mol
InChI Key: OXFQFCDTVMAGCJ-UHFFFAOYSA-N
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Description

Alpha-(3-Nitrophenylimino)-P-cresol: is an organic compound with the molecular formula C13H10N2O3 It is a derivative of cresol, where the hydrogen atom in the para position is replaced by a 3-nitrophenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3-Nitrophenylimino)-P-cresol typically involves the condensation reaction between 3-nitroaniline and p-cresol. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. The process can be summarized as follows:

    Condensation Reaction: 3-nitroaniline reacts with p-cresol in the presence of an acid catalyst.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Alpha-(3-Nitrophenylimino)-P-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

    Oxidation Products: Nitro and hydroxyl derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated and other substituted derivatives.

Scientific Research Applications

Alpha-(3-Nitrophenylimino)-P-cresol has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(3-Nitrophenylimino)-P-cresol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The nitro group plays a crucial role in its reactivity, influencing its interaction with enzymes and other proteins.

Comparison with Similar Compounds

    Alpha-(3-Nitrophenylimino)-Ortho-Cresol: Similar structure but with the nitrophenylimino group in the ortho position.

    Alpha-(3-Nitrophenylimino)-Meta-Cresol: Similar structure but with the nitrophenylimino group in the meta position.

    Alpha-(4-Nitrophenylimino)-P-cresol: Similar structure but with the nitrophenylimino group in the para position.

Uniqueness: Alpha-(3-Nitrophenylimino)-P-cresol is unique due to its specific structural configuration, which influences its chemical reactivity and potential applications. The position of the nitrophenylimino group significantly affects its electronic properties and interactions with other molecules, making it distinct from its isomers.

Properties

CAS No.

17065-00-8

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

4-[(3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H10N2O3/c16-13-6-4-10(5-7-13)9-14-11-2-1-3-12(8-11)15(17)18/h1-9,16H

InChI Key

OXFQFCDTVMAGCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)O

Origin of Product

United States

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